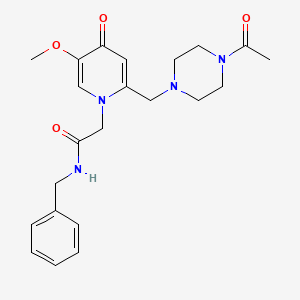

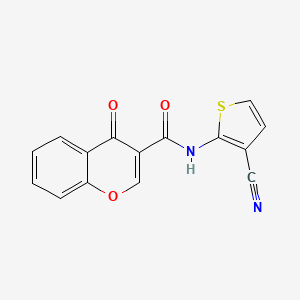

N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

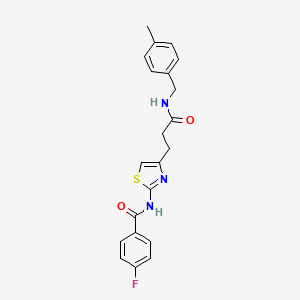

“N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is a novel heterocyclic amide derivative . It’s a type of compound that has been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .

Synthesis Analysis

This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Molecular Structure Analysis

The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

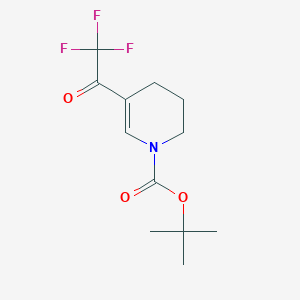

The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .Physical And Chemical Properties Analysis

The most important contributions to the Hirshfeld surface are H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) .Wissenschaftliche Forschungsanwendungen

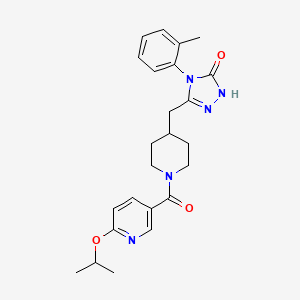

Synthetic Strategies and Pharmacology

Heterocyclic compounds, including structures similar to N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide, are vital in drug development due to their diverse biological activities. The 2-oxo-3-cyanopyridine scaffold, for example, is notable for its anticancer, antibacterial, antifungal, and HIV-1 inhibitory activities. These compounds serve as reactive chemical intermediates in various organic syntheses, highlighting the importance of developing new synthetic strategies to explore their full therapeutic potential (Ghosh et al., 2015).

Advanced Synthesis Techniques for Heterocycles

Synthetic protocols for heterocycles, such as 6H-benzo[c]chromen-6-ones, underline the importance of these core structures in secondary metabolites and their pharmacological relevance. The limited natural availability of these compounds necessitates efficient synthetic procedures, which include Suzuki coupling reactions and reactions of 3-formylcoumarin with silylenol ethers, among others. These methodologies facilitate the production of biologically active molecules, underscoring the compound's role in drug synthesis and development (Mazimba, 2016).

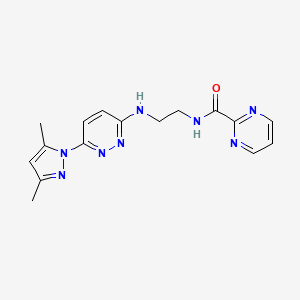

Cancer Therapy and Drug Development

The search for new types of anticancer drugs with high tumor specificity and reduced toxicity is an ongoing challenge in medicinal chemistry. Compounds classified as 3-styrylchromones and 3-styryl-2H-chromenes have shown promising tumor specificity with minimal keratinocyte toxicity. These findings suggest that chemical modification of lead compounds can be a crucial step toward developing safer anticancer medications (Sugita et al., 2017).

Bioactive Heterocyclic Compounds

The oxadiazole core, particularly in 1,3,4-oxadiazole-containing molecules, has been a focal point in synthetic medicinal chemistry. These compounds exhibit a wide range of pharmacological activities, including antiviral, analgesic, anti-inflammatory, and antitumor effects. Their versatility and efficacy underline the potential of heterocyclic compounds in the development of new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O3S/c16-7-9-5-6-21-15(9)17-14(19)11-8-20-12-4-2-1-3-10(12)13(11)18/h1-6,8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTXKKWGQQKWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-4-oxochromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B2816968.png)

![N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816972.png)

![N-(1-cyanocyclobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2816973.png)

![Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2816983.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)